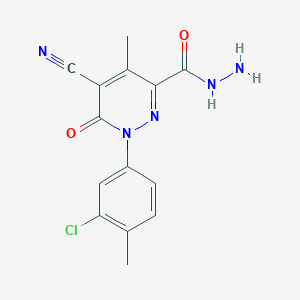
(8Z)-4-(thiophen-2-yl)-8-(thiophen-2-ylmethylidene)-3,4,5,6,7,8-hexahydroquinazoline-2(1H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(8Z)-4-(THIOPHEN-2-YL)-8-[(THIOPHEN-2-YL)METHYLIDENE]-1,2,3,4,5,6,7,8-OCTAHYDROQUINAZOLINE-2-THIONE is a complex organic compound featuring a quinazoline core with thiophene substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8Z)-4-(THIOPHEN-2-YL)-8-[(THIOPHEN-2-YL)METHYLIDENE]-1,2,3,4,5,6,7,8-OCTAHYDROQUINAZOLINE-2-THIONE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions for large-scale synthesis. This includes the use of continuous flow reactors and advanced purification techniques to ensure consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(8Z)-4-(THIOPHEN-2-YL)-8-[(THIOPHEN-2-YL)METHYLIDENE]-1,2,3,4,5,6,7,8-OCTAHYDROQUINAZOLINE-2-THIONE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the thiophene rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of corresponding alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, (8Z)-4-(THIOPHEN-2-YL)-8-[(THIOPHEN-2-YL)METHYLIDENE]-1,2,3,4,5,6,7,8-OCTAHYDROQUINAZOLINE-2-THIONE is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine
The compound’s potential therapeutic effects are being explored, particularly in the development of new drugs targeting specific pathways in diseases such as cancer and bacterial infections.
Industry
In the industrial sector, this compound may be used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which (8Z)-4-(THIOPHEN-2-YL)-8-[(THIOPHEN-2-YL)METHYLIDENE]-1,2,3,4,5,6,7,8-OCTAHYDROQUINAZOLINE-2-THIONE exerts its effects involves interaction with specific molecular targets. These targets may include enzymes or receptors involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Quinazoline Derivatives: Compounds with a similar quinazoline core but different substituents.
Thiophene-Containing Compounds: Molecules featuring thiophene rings with various functional groups.
Uniqueness
What sets (8Z)-4-(THIOPHEN-2-YL)-8-[(THIOPHEN-2-YL)METHYLIDENE]-1,2,3,4,5,6,7,8-OCTAHYDROQUINAZOLINE-2-THIONE apart is its unique combination of a quinazoline core with thiophene substituents, providing distinct chemical and biological properties not found in other similar compounds.
This detailed overview should provide a comprehensive understanding of (8Z)-4-(THIOPHEN-2-YL)-8-[(THIOPHEN-2-YL)METHYLIDENE]-1,2,3,4,5,6,7,8-OCTAHYDROQUINAZOLINE-2-THIONE, its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C17H16N2S3 |
|---|---|
Molecular Weight |
344.5 g/mol |
IUPAC Name |
(8Z)-4-thiophen-2-yl-8-(thiophen-2-ylmethylidene)-1,3,4,5,6,7-hexahydroquinazoline-2-thione |
InChI |
InChI=1S/C17H16N2S3/c20-17-18-15-11(10-12-5-2-8-21-12)4-1-6-13(15)16(19-17)14-7-3-9-22-14/h2-3,5,7-10,16H,1,4,6H2,(H2,18,19,20)/b11-10- |
InChI Key |
DFVOJYCFQPZRSP-KHPPLWFESA-N |
Isomeric SMILES |
C1C/C(=C/C2=CC=CS2)/C3=C(C1)C(NC(=S)N3)C4=CC=CS4 |
Canonical SMILES |
C1CC(=CC2=CC=CS2)C3=C(C1)C(NC(=S)N3)C4=CC=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B11498438.png)
![5-chloro-3-cyano-4,6-dimethyl-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}pyridine-2-sulfonamide](/img/structure/B11498440.png)


![ethyl [5-(3,4,5-trimethoxyphenyl)-2H-tetrazol-2-yl]acetate](/img/structure/B11498464.png)
![7-[4-(2-Amino-2-oxoethoxy)-3-methoxyphenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11498469.png)
![2-(5-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-3-nitro-1H-1,2,4-triazol-1-yl)-1-(piperidin-1-yl)ethanone](/img/structure/B11498473.png)
![4-{5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B11498478.png)
![ethyl 1-(furan-2-ylmethyl)-2-methyl-5-oxo-4-[(phenylcarbonyl)amino]-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11498509.png)
![N-{5-[2-(piperidin-1-yl)ethyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B11498517.png)
![2-[(4-benzyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(2,3-dihydro-1H-indol-1-yl)ethanone](/img/structure/B11498518.png)
![2-[(3-amino-1-phenyl-1H-1,2,4-triazol-5-yl)sulfanyl]-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone](/img/structure/B11498525.png)
![N-[3-(morpholin-4-yl)propyl]-2-nitro-5-(piperazin-1-yl)aniline](/img/structure/B11498532.png)
![4-(4-ethylphenyl)-1-(3-methylphenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione](/img/structure/B11498534.png)
